Molecular Weight and Physicochemical Profile: Direct Comparison with Cyclopentylamine
Cyclopent-2-en-1-amine possesses a lower molecular weight (83.13 g/mol) and significantly reduced lipophilicity (XLogP3-AA: 0.4) compared to its saturated congener cyclopentylamine (85.15 g/mol; XLogP3: 0.6) [1][2]. The lower molecular weight is a direct consequence of the two fewer hydrogen atoms required by the double bond, while the decreased LogP arises from the greater s-character and electronegativity of the sp2-hybridized carbons in the ring, reducing overall hydrophobicity. Both compounds share identical topological polar surface area (TPSA: 26 Ų), hydrogen bond donor (1), and acceptor (1) counts.
| Evidence Dimension | Physicochemical properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW: 83.13 g/mol; XLogP3-AA: 0.4; TPSA: 26 Ų |
| Comparator Or Baseline | Cyclopentylamine: MW: 85.15 g/mol; XLogP3: 0.6; TPSA: 26 Ų |
| Quantified Difference | ΔMW = -2.02 g/mol (-2.4%); ΔXLogP3 = -0.2 log units |
| Conditions | Computed properties from PubChem (PubChem release 2025.04.14) |
Why This Matters
For procurement decisions in medicinal chemistry, the lower lipophilicity of Cyclopent-2-en-1-amine can translate into improved aqueous solubility and reduced non-specific protein binding relative to cyclopentylamine-derived fragments, influencing lead optimization strategies.
- [1] PubChem. Cyclopent-2-en-1-amine (CID 13532837). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclopent-2-en-1-amine View Source
- [2] PubChem. Cyclopentylamine (CID 2906). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/cyclopentylamine View Source
